![molecular formula C10H7NO5 B15205791 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde is a heterocyclic compound that features a benzoxazole core with carboxy and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of 2-aminophenol with suitable aldehydes under controlled conditions. One common method includes the use of thiourea and methyl chloroacetate in methanol under reflux conditions . The reaction proceeds through the formation of benzoxazole intermediates, which are then further functionalized to introduce the carboxy and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The benzoxazole core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid
Comparison: In contrast, compounds like 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile and 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid lack the aldehyde group, limiting their reactivity and range of applications .
Eigenschaften
Molekularformel |
C10H7NO5 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(6-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-5-1-2-6-7(3-5)16-9(11-6)8(13)10(14)15/h1-4,8,13H,(H,14,15) |
InChI-Schlüssel |
ZZTSYGWHMCTOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


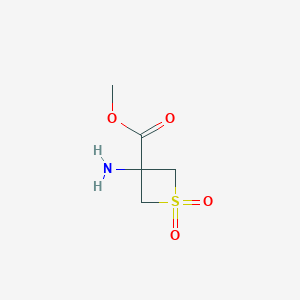
![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)

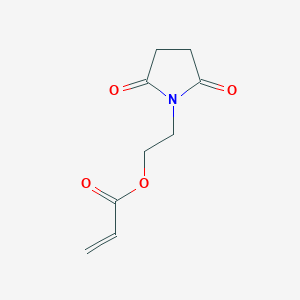
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
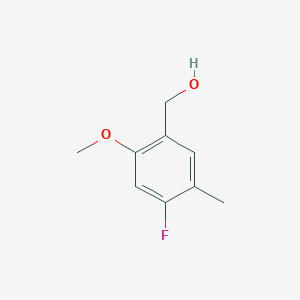
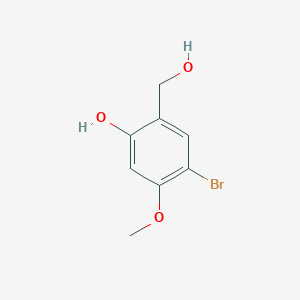
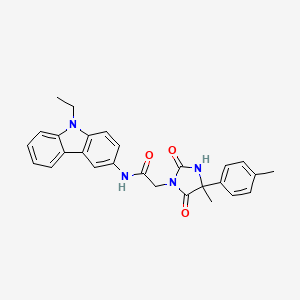
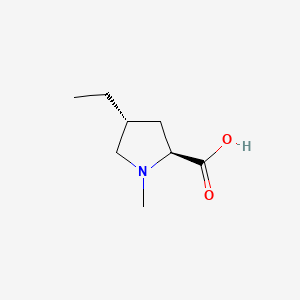
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
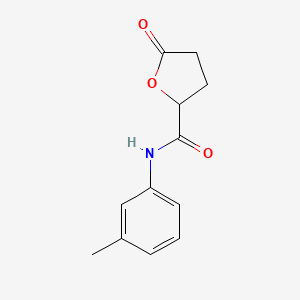
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
